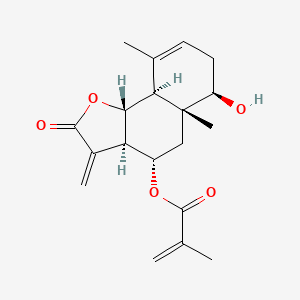

8alpha-Methacryloyloxybalchanin

Description

Contextualization of Sesquiterpenoid Lactones in Chemical Biology

Sesquiterpenoid lactones (STLs) are a large and diverse group of plant-derived secondary metabolites characterized by a 15-carbon backbone and a lactone ring. researchgate.nettandfonline.com With over 5,000 known compounds, STLs are particularly abundant in the Asteraceae family. researchgate.netnih.gov These compounds are of significant interest in chemical biology due to their wide range of pharmacological and therapeutic properties. researchgate.net Many STLs exhibit cytotoxic, anti-inflammatory, antimicrobial, and antitumor activities. researchgate.net

The biological activity of sesquiterpenoid lactones is often attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles, such as cysteine residues in proteins, through a Michael-type addition. nih.govencyclopedia.pub This reactivity allows STLs to modulate the function of various proteins and cellular pathways, contributing to their observed biological effects. nih.gov The structural diversity of STLs, arising from different carbocyclic skeletons and a variety of substituents, leads to a broad spectrum of biological activities and makes them a compelling subject for natural product chemists. tandfonline.comencyclopedia.pub

The table below provides an overview of the major subclasses of sesquiterpenoid lactones and their characteristic ring structures. encyclopedia.pub

| Sesquiterpenoid Lactone Subclass | Basic Chemical Structure |

| Germacranolide | 10-membered ring |

| Guaianolide | 5/7 bicyclic structure |

| Pseudoguaianolide | 5/7 bicyclic structure |

| Eudesmanolide | 6/6 bicyclic structure |

| Xanthanolide | Non-cyclic carbon chain and a seven-membered ring |

Historical and Contemporary Significance of Natural Product Research

The use of natural products for medicinal purposes dates back to ancient civilizations. The earliest records, such as Mesopotamian clay tablets from around 2600 B.C. and the Egyptian Ebers Papyrus from approximately 2900 B.C., document the use of plant-based remedies. nih.gov For centuries, the active principles of these remedies remained unknown. It wasn't until the early 19th century that chemists began to isolate pure bioactive compounds like morphine (1816) and quinine (B1679958) (1820). hebmu.edu.cn The 20th century saw a "Golden Age" of natural product discovery, particularly for antibiotics from microorganisms, which revolutionized medicine. nih.gov

In contemporary research, natural products continue to be a vital source of new drugs and chemical probes to study biological processes. tandfonline.com Despite a shift in the pharmaceutical industry towards high-throughput screening of synthetic compound libraries in the 1990s, natural products have maintained their importance. nih.gov Modern analytical techniques, including advanced chromatography, mass spectrometry, and NMR spectroscopy, have significantly accelerated the process of isolating and identifying new natural products. acs.orgnih.gov Furthermore, the advent of genomics and bioinformatics has revealed that the biosynthetic potential of many organisms is far greater than previously thought, opening up new frontiers for the discovery of novel bioactive compounds. nih.gov

Overview of Academic Research Trajectories for Bioactive Compounds

The academic research trajectory for a bioactive compound typically begins with its discovery and isolation from a natural source. nih.gov This is followed by structure elucidation, a process that relies heavily on spectroscopic methods to determine the precise arrangement of atoms in the molecule. chemfaces.com Once the structure is known, researchers often undertake the total synthesis of the compound to confirm its structure and to provide a renewable source for further investigation. mdpi.com

A significant portion of academic research then focuses on evaluating the biological activities of the compound. This involves a wide range of in vitro and in vivo assays to determine its effects on cells, tissues, and organisms. nih.govfrontiersin.org For compounds with promising therapeutic potential, research may progress to medicinal chemistry efforts to synthesize analogs with improved potency, selectivity, or pharmacokinetic properties. encyclopedia.pub Concurrently, studies are often conducted to understand the compound's mechanism of action, identifying its molecular targets and the cellular pathways it modulates. This comprehensive approach, from discovery to understanding the mode of action, is crucial for advancing our knowledge of chemical biology and for the potential development of new therapeutic agents. frontiersin.org

The discovery of 8alpha-Methacryloyloxybalchanin from Chamaemelum fuscatum is a classic example of the initial stages of this research trajectory. chemfaces.com The aerial parts of this plant yielded not only known sesquiterpene lactones but also this novel eudesmanolide. chemfaces.com Its structure was elucidated through spectroscopic methods and chemical transformations, laying the groundwork for future investigations into its biological properties and potential applications. chemfaces.com

Structure

3D Structure

Properties

Molecular Formula |

C19H24O5 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

[(3aR,4S,5aR,6R,9aS,9bR)-6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H24O5/c1-9(2)17(21)23-12-8-19(5)13(20)7-6-10(3)15(19)16-14(12)11(4)18(22)24-16/h6,12-16,20H,1,4,7-8H2,2-3,5H3/t12-,13+,14+,15+,16-,19-/m0/s1 |

InChI Key |

HMSQLCOJKRNFGH-QHJVRGJGSA-N |

Isomeric SMILES |

CC1=CC[C@H]([C@]2([C@H]1[C@@H]3[C@@H]([C@H](C2)OC(=O)C(=C)C)C(=C)C(=O)O3)C)O |

Canonical SMILES |

CC1=CCC(C2(C1C3C(C(C2)OC(=O)C(=C)C)C(=C)C(=O)O3)C)O |

Origin of Product |

United States |

Isolation and Elucidation Strategies for 8alpha Methacryloyloxybalchanin

Bioprospecting and Identification of Natural Sources

The quest for 8alpha-Methacryloyloxybalchanin begins with bioprospecting—the systematic search for new sources of chemical compounds, in this case, focusing on organisms that are known to produce similar molecules.

Botanical and Microbial Origins of Balchanin-Type Sesquiterpenoids

Balchanin and its derivatives, including this compound, are primarily found in the plant kingdom. The Asteraceae (Compositae) family is a particularly rich source of these sesquiterpene lactones. ekb.egekb.egnih.gov Genera such as Achillea (yarrow), Artemisia, Centaurea, Eupatorium, and Vernonia are well-documented producers of a diverse array of sesquiterpenoids. nih.govnih.govnih.govnih.govnih.gov

Specifically, balchanin itself has been isolated from species like Achillea fragrantissima. ekb.eg The presence of this compound is therefore highly probable in related species within the Achillea genus or other genera of the Asteraceae family known for producing eudesmanolide-type sesquiterpene lactones. nih.govresearchgate.net While the botanical kingdom is the primary focus, the potential for microbial synthesis of sesquiterpenoids exists, particularly through endophytic fungi that live in symbiotic relationships with these plants. However, the primary sources for balchanin-type compounds remain botanical. A recent study successfully used a microbial fermentation broth of germacrene A to isolate various sesquiterpenoids, suggesting that engineered microbial systems could be a future source. mdpi.com

Table 1: Botanical Genera Known for Producing Sesquiterpene Lactones

| Genus | Plant Family | Common Name |

| Achillea | Asteraceae | Yarrow |

| Artemisia | Asteraceae | Wormwood |

| Centaurea | Asteraceae | Knapweed |

| Eupatorium | Asteraceae | Boneset |

| Vernonia | Asteraceae | Ironweed |

| Calea | Asteraceae | N/A |

| Ixeris | Asteraceae | N/A |

Targeted Extraction Methodologies

Once a promising plant source is identified, the next step is to extract the desired compound from the complex plant matrix. The selection of an appropriate extraction method is critical for maximizing yield and minimizing the co-extraction of undesirable compounds.

For sesquiterpene lactones like this compound, a multi-step solvent extraction and partitioning process is typically employed. nih.govnih.gov The process often begins with the extraction of dried and powdered plant material (e.g., aerial parts, leaves, or flowers) using a polar organic solvent such as methanol (B129727) or ethanol. ekb.egnih.govresearchgate.net This initial crude extract contains a wide spectrum of metabolites.

To selectively isolate the sesquiterpene lactones, the crude extract is then subjected to liquid-liquid partitioning. This involves dissolving the extract in water or a hydroalcoholic mixture and sequentially partitioning it with solvents of increasing polarity. A common sequence includes:

n-Hexane: To remove nonpolar constituents like fats, waxes, and sterols. nih.govnih.gov

Dichloromethane or Chloroform: This fraction often contains less polar terpenoids.

Ethyl Acetate (B1210297) (EtOAc): Sesquiterpene lactones, being moderately polar, are often concentrated in this fraction. nih.gov

n-Butanol (n-BuOH): To isolate more polar glycosylated compounds, though some polar lactones may also partition into this layer. nih.govnih.gov

The ethyl acetate and n-butanol fractions are typically the most promising for finding compounds like this compound and are carried forward for further chromatographic purification. nih.govnih.gov

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone of natural product isolation, allowing for the separation of individual compounds from a complex mixture based on their differential interactions with a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Compound Resolution

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of sesquiterpene lactones, which are often non-volatile and thermally labile, making them less suitable for gas chromatography. researchgate.net

Reversed-phase HPLC is the most common modality, utilizing a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. nih.govresearchgate.net A gradient elution, commonly with a mixture of water and acetonitrile (B52724) or methanol, is used to separate compounds based on their hydrophobicity. nih.govrsc.org For instance, a method for the simultaneous determination of three sesquiterpene lactones in Aucklandia lappa used a SunFire™ C18 column with an isocratic mobile phase of acetonitrile and water. nih.gov The detection is usually performed using a Diode-Array Detector (DAD) or Mass Spectrometry (MS), which also aids in the preliminary identification of the compounds based on their UV spectra and mass-to-charge ratio. rsc.org

Table 2: Typical HPLC Parameters for Sesquiterpene Lactone Analysis

| Parameter | Typical Setting |

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with acetic or formic acid |

| Elution | Gradient or Isocratic |

| Flow Rate | ~1.0 mL/min |

| Detection | DAD (e.g., 210-225 nm) or MS |

Gas Chromatography (GC) Applications in Volatile Analysis

While HPLC is preferred for lactones, Gas Chromatography (GC), especially when coupled with Mass Spectrometry (GC-MS), is the gold standard for analyzing the volatile components of a plant's essential oil, which includes many sesquiterpene hydrocarbons. researchgate.netedu.krd This analysis can provide a broader phytochemical profile of the source plant.

Techniques like headspace solid-phase microextraction (HS-SPME) followed by GC-MS are used to analyze the volatile organic compounds without extensive sample preparation. mdpi.com For GC analysis, a nonpolar capillary column (e.g., 5% diphenyl polysiloxane) is typically used. wiley.com The temperature program is crucial and involves a gradual ramp to separate compounds based on their boiling points. mdpi.com While this compound itself is not typically analyzed by GC due to its low volatility, the analysis of co-occurring volatile sesquiterpenes can be useful for chemotaxonomic classification of the plant source. researchgate.netwiley.com

Countercurrent and Preparative Chromatography for Large-Scale Isolation

For obtaining sufficient quantities of a pure compound for full structural elucidation and bioactivity studies, preparative-scale chromatography is necessary. High-Speed Counter-Current Chromatography (HSCCC) has emerged as a powerful technique for this purpose. nih.govmdpi.com

HSCCC is a form of liquid-liquid partition chromatography that avoids the use of a solid support, thereby preventing the irreversible adsorption of the sample and leading to high recovery rates. nih.gov The method relies on partitioning the components of a mixture between two immiscible liquid phases. The selection of the two-phase solvent system is critical for a successful separation. A commonly used system for sesquiterpenoids is a mixture of n-hexane-ethyl acetate-methanol-water in various ratios. nih.gov For instance, a study on Eupatorium lindleyanum successfully used a system of n-hexane–ethyl acetate–methanol–water (1:4:2:3, v/v/v/v) to isolate three sesquiterpenoid lactones in a single step. nih.gov In another case, five sesquiterpenoids were purified from a fermentation broth using a silver ion-HSCCC method with a solvent system of n-hexane-methanol-silver nitrate (B79036) solution. mdpi.com

Following initial fractionation by HSCCC, further purification is often achieved using preparative HPLC to yield the final, highly pure compound. mdpi.com The structure of the isolated this compound is then definitively confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and High-Resolution Mass Spectrometry (HR-MS). nih.gov

Biosynthetic Pathways and Precursor Analysis of 8alpha Methacryloyloxybalchanin

Investigation of Isoprenoid and Sesquiterpene Biosynthesis Mechanisms

The journey to 8alpha-Methacryloyloxybalchanin begins with fundamental building blocks derived from the isoprenoid biosynthetic pathway. Like all terpenoids, its carbon skeleton originates from the five-carbon intermediates, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two distinct pathways to generate these essential precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. nih.gov

The initial steps of sesquiterpene biosynthesis occur in the cytosol, where the MVA pathway provides the necessary IPP and DMAPP. nih.gov These precursors are sequentially condensed to form the ten-carbon geranyl diphosphate (GPP) and subsequently the fifteen-carbon farnesyl diphosphate (FPP). nih.gov FPP is the universal precursor for all sesquiterpenes, including the guaianolide core of this compound. wikipedia.org

The formation of the characteristic bicyclic guaianolide skeleton is a multi-step process initiated by the cyclization of FPP. This crucial step is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). nih.gov In the case of many guaianolides found in the Asteraceae family, a germacrene A synthase (GAS) is responsible for the initial cyclization of FPP to form germacrene A. nih.gov Research on Achillea millefolium, a known producer of various sesquiterpene lactones, has identified and characterized a germacrene A synthase, highlighting its role as a key enzyme in the biosynthesis of these compounds. nih.gov

Following the formation of the germacrene A macrocycle, a series of oxidative transformations are required to yield the guaianolide scaffold. These reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), introduce hydroxyl groups and facilitate the closure of the characteristic five- and seven-membered rings, as well as the formation of the γ-lactone ring. nih.gov The final step in the biosynthesis of this compound involves the esterification of the hydroxyl group at the C8 position with a methacryloyl moiety.

Table 1: Key Precursors in the Biosynthesis of this compound

| Precursor | Pathway/Origin | Role |

| Isopentenyl Diphosphate (IPP) | Mevalonate (MVA) Pathway | C5 building block |

| Dimethylallyl Diphosphate (DMAPP) | Mevalonate (MVA) Pathway | C5 building block |

| Farnesyl Diphosphate (FPP) | Condensation of IPP and DMAPP | C15 precursor to all sesquiterpenes |

| Germacrene A | Cyclization of FPP | Key intermediate in guaianolide biosynthesis |

| Balchanin | Oxidation of Germacrene A derivative | Immediate precursor before esterification |

| Methacryloyl-CoA | Amino acid metabolism (e.g., Valine) | Donor of the methacryloyl group |

Enzymatic Characterization and Pathway Elucidation

While the complete enzymatic pathway leading to this compound has not been fully elucidated in a single study, research on related sesquiterpene lactones provides a strong framework for understanding the key enzymatic players.

Sesquiterpene Synthases (STSs): As mentioned, a germacrene A synthase (GAS) is the likely starting point for the cyclization of FPP. Studies on Achillea millefolium have shown that its GAS can even exhibit some substrate promiscuity, though its primary role is in germacrene A formation. nih.gov

Cytochrome P450 Monooxygenases (CYPs): The subsequent oxidation steps are critical for the formation of the guaianolide core and the lactone ring. These are catalyzed by various CYPs. For instance, in the biosynthesis of other sesquiterpene lactones, specific CYPs are responsible for hydroxylations at different positions of the germacrene ring, which dictates the final stereochemistry and structure of the resulting lactone. nih.gov It is hypothesized that a series of specific CYPs are responsible for the hydroxylation and subsequent oxidative cyclization to form the balchanin structure.

Acyltransferases: The final step, the addition of the methacryloyl group, is catalyzed by an acyltransferase. These enzymes utilize an activated form of the acyl group, typically a coenzyme A (CoA) thioester. In this case, methacryloyl-CoA would be the donor substrate. The biosynthesis of methacryloyl-CoA itself is linked to the catabolism of amino acids such as valine. wikipedia.org While the specific acyltransferase responsible for the formation of this compound has not yet been identified, the presence of various esterified sesquiterpene lactones in Asteraceae suggests a diverse family of these enzymes.

Table 2: Putative Enzyme Classes Involved in this compound Biosynthesis

| Enzyme Class | Specific Enzyme (Putative) | Reaction Catalyzed |

| Sesquiterpene Synthase | Germacrene A Synthase (GAS) | Cyclization of Farnesyl Diphosphate (FPP) to Germacrene A |

| Cytochrome P450 Monooxygenase | Multiple, specific CYPs | Hydroxylation and oxidative cyclization of Germacrene A to form the guaianolide core and lactone ring of Balchanin |

| Acyltransferase | Methacryloyl-CoA:Balchanin Acyltransferase | Transfer of the methacryloyl group from Methacryloyl-CoA to the 8-hydroxyl group of Balchanin |

Biotransformation Studies and Metabolic Diversification

Biotransformation offers a powerful tool for creating novel derivatives of natural products and for studying their metabolic fate. While specific biotransformation studies on this compound are not extensively documented, research on other sesquiterpene lactones demonstrates the potential of this approach.

Microorganisms, particularly fungi, have been shown to be effective biocatalysts for modifying the structure of sesquiterpene lactones. These transformations often involve hydroxylations, epoxidations, and reductions, leading to a diverse array of new compounds. Such studies not only generate novel chemical entities with potentially altered biological activities but also provide insights into the types of enzymatic reactions that can occur, mimicking the metabolic diversification seen in nature. The application of fungal cultures to balchanin or this compound could potentially lead to the production of new, structurally related guaianolides.

Metabolic Engineering and Synthetic Biology Approaches for Enhanced Production

The low abundance of many valuable plant-derived natural products, including sesquiterpene lactones, has driven the development of metabolic engineering and synthetic biology strategies to enhance their production in microbial hosts. nih.govsysbio.se Organisms such as Saccharomyces cerevisiae (yeast) and Escherichia coli are commonly used as chassis for heterologous production due to their well-characterized genetics and rapid growth. nih.gov

Several key strategies are employed to increase the yield of sesquiterpenes in these microbial systems:

Enhancing Precursor Supply: Overexpression of key enzymes in the MVA pathway can increase the intracellular pool of FPP, the direct precursor for sesquiterpene synthesis. nih.gov

Heterologous Expression of Pathway Genes: The genes encoding the sesquiterpene synthase (e.g., germacrene A synthase) and the modifying enzymes (e.g., cytochrome P450s and acyltransferases) from the source plant are introduced into the microbial host. sysbio.se

Optimization of Enzyme Activity: Engineering the enzymes themselves, for example, by creating fusion proteins or optimizing codon usage for the host organism, can improve their performance.

Compartmentalization: Directing the biosynthetic pathway to specific cellular compartments can increase efficiency and reduce the toxicity of intermediates.

While the complete biosynthetic pathway for this compound is not yet fully elucidated, the foundational knowledge of sesquiterpene lactone biosynthesis provides a clear roadmap for future metabolic engineering efforts. Once the specific genes encoding the necessary enzymes are identified, their transfer into a microbial host could enable the sustainable and scalable production of this complex and potentially valuable natural product.

Chemical Synthesis and Analog Design

Total Synthesis Approaches for 8alpha-Methacryloyloxybalchanin

Information regarding the total synthesis of this compound is not available in the reviewed scientific literature.

Semi-Synthesis Strategies from Precursor Natural Products

Specific semi-synthesis strategies starting from known natural products to yield this compound have not been described in published research.

Rational Design and Synthesis of Structurally Modified Derivatives and Analogs

While the rational design of bioactive molecules is a key strategy in drug discovery, specific studies detailing the design and synthesis of derivatives and analogs of this compound are not currently available.

General derivatization strategies for other sesquiterpene lactones have been reported, but these have not been specifically applied to the this compound scaffold in the available literature.

Details on the stereoselective synthesis and methods for conformational control specific to this compound are absent from the scientific record.

There is no available information on the application of chemoenzymatic synthesis methods for the production of this compound or its analogs.

Table of Chemical Compounds

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Fundamental Principles and Methodologies of SAR Studies

A systematic approach to modifying a chemical structure is crucial for generating meaningful SAR data. This involves making deliberate and controlled changes to a "lead" compound, which is a molecule with known biological activity. For a compound like 8alpha-Methacryloyloxybalchanin, a hypothetical experimental design would involve a series of chemical modifications to probe the importance of its distinct structural features.

The core of this process lies in creating analogues of the lead compound. drugdesign.org These analogues are designed to explore the impact of various structural changes, such as:

Modification of Functional Groups: Key functional groups in this compound, such as the α-methylene-γ-lactone and the methacrylate (B99206) ester, are prime candidates for modification. For instance, the double bond in the lactone ring could be reduced, or the ester group could be hydrolyzed or replaced with other esters or amides.

Stereochemical Variations: The stereochemistry of the molecule is often critical for its interaction with biological targets. Synthesizing stereoisomers of this compound would help determine the optimal spatial arrangement for activity.

Introduction or Removal of Substituents: Adding or removing substituents at various positions on the sesquiterpene scaffold can probe for steric or electronic effects that may enhance or diminish activity.

The following table illustrates a hypothetical series of structural perturbations for this compound and the rationale behind each modification.

| Analogue | Modification from this compound | Rationale for Modification |

| Compound A | Reduction of the exocyclic double bond of the α-methylene-γ-lactone. | To investigate the importance of the Michael acceptor for biological activity. |

| Compound B | Hydrolysis of the 8-methacrylate ester to the corresponding alcohol. | To determine the contribution of the ester group to the overall activity and explore potential prodrug strategies. |

| Compound C | Epoxidation of the double bond in the seven-membered ring. | To assess the impact of modifying the electronic and steric properties of the carbocyclic core. |

| Compound D | Isomerization of the C8-ester to the beta configuration. | To probe the influence of stereochemistry at a key substitution point on biological interactions. |

These systematically designed compounds would then be subjected to biological assays to measure their activity. oncodesign-services.com

Once the biological activity of the synthesized analogues is determined, a qualitative and comparative analysis is performed to extract SAR insights. This involves comparing the activity of the modified compounds to that of the parent compound, this compound.

This comparative approach allows for the development of a qualitative SAR model, which can be summarized in a table like the one below, based on hypothetical activity data.

| Compound | Key Structural Feature | Hypothetical Biological Activity | SAR Interpretation |

| This compound | α-methylene-γ-lactone, 8α-methacrylate ester | High | Lead compound with potent activity. |

| Compound A | Saturated γ-lactone | Low | The α,β-unsaturated carbonyl is crucial for activity. |

| Compound B | 8α-hydroxyl group | Moderate | The ester group contributes to, but is not essential for, high activity. |

| Compound C | Epoxide on the seven-membered ring | High | Modification of the carbocyclic core is tolerated and may offer opportunities for fine-tuning properties. |

| Compound D | 8β-methacrylate ester | Low | The α-stereochemistry of the ester is critical for optimal interaction with the biological target. |

This qualitative understanding guides the next round of molecular design, leading to the synthesis of compounds with potentially improved properties. drugdesign.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

While SAR provides a qualitative understanding, Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure and biological activity. wikipedia.org This approach uses statistical methods to correlate variations in molecular properties with changes in biological response, ultimately leading to predictive models. technologynetworks.com

The first step in QSAR modeling is to numerically represent the chemical structures of the compounds in the dataset. This is achieved by calculating a wide range of "molecular descriptors." These descriptors can be categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific structural fragments.

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape, volume, and surface area.

Physicochemical Descriptors: Properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

For a series of analogues of this compound, a diverse set of these descriptors would be calculated. The challenge then becomes selecting the most relevant descriptors that are correlated with the biological activity. This process, known as feature selection, is critical to avoid overfitting and to build a robust and interpretable model. Various statistical techniques, such as correlation analysis and principal component analysis, can be employed for this purpose. technologynetworks.com

With the selected descriptors and the corresponding biological activity data, a mathematical model can be built. A variety of statistical and machine learning algorithms can be used to generate these predictive QSAR models: technologynetworks.com

Linear Regression Methods: Multiple Linear Regression (MLR) is a common starting point, which assumes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): A method that is well-suited for datasets where the number of descriptors is large and they are correlated.

Machine Learning Algorithms: More complex, non-linear relationships can be modeled using machine learning techniques such as:

Support Vector Machines (SVM): A powerful algorithm for both classification and regression tasks.

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Artificial Neural Networks (ANN): A class of models inspired by the structure of the human brain that can capture highly complex, non-linear patterns in the data.

The choice of algorithm depends on the nature of the data and the complexity of the underlying SAR.

A crucial final step in QSAR modeling is to rigorously validate the generated model to ensure its predictive power and reliability. oncodesign-services.comtechnologynetworks.com This is typically done by splitting the dataset into a training set (used to build the model) and a test set (used to evaluate the model's performance on unseen data).

Key validation metrics include:

Coefficient of determination (R²): A measure of how well the model fits the training data.

Cross-validated R² (Q²): A measure of the model's internal predictive ability, often determined using leave-one-out or leave-many-out cross-validation.

Predictive R² (R²_pred): A measure of the model's ability to predict the activity of the external test set.

Furthermore, it is essential to define the "applicability domain" of the QSAR model. This defines the chemical space of molecules for which the model is expected to make reliable predictions. A molecule that falls outside this domain may have structural features that were not represented in the training set, and therefore, the model's prediction for that molecule would be less certain.

By following these rigorous steps, QSAR models can become valuable tools in the drug discovery process, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing, thereby accelerating the identification of new and improved therapeutic agents.

Conformational Analysis and its Influence on Biological Activity

There is no available research detailing the conformational analysis of this compound. Understanding the three-dimensional arrangement of a molecule and its various possible shapes, or conformers, is crucial in medicinal chemistry. Such analysis helps to elucidate how a molecule interacts with biological targets, such as enzymes and receptors. Without these studies, the influence of this compound's spatial structure on its biological activity remains unknown.

Ligand Efficiency and Lipophilicity Analysis in SAR Optimization

Similarly, there is a lack of published data on the ligand efficiency (LE) and lipophilicity analysis for this compound. Ligand efficiency is a key metric in drug discovery that assesses the binding energy of a molecule to its target on a per-atom basis. Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and lipids, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Both are fundamental parameters used in the optimization of lead compounds in drug development. The absence of this information precludes any meaningful discussion on the SAR optimization of this compound.

Basic identification of this compound has been established, including its molecular formula (C19H24O5), molecular weight (332.4 g/mol ), and CAS number (104021-39-8). biocrick.combiocrick.com The structure has been confirmed by nuclear magnetic resonance (NMR) spectroscopy, and predicted spectra are available. np-mrd.orgnp-mrd.org Some commercial suppliers note a purity of over 98% for their products. biocrick.com While some sources list the compound in catalogues alongside substances with noted biological activities, such as anticancer or crop protection agents, specific data on the biological effects of this compound itself have not been published. chemfaces.comechemi.com

Insufficient Data to Generate a Comprehensive Report on this compound

Following a thorough and extensive search of available scientific literature and databases, it has been determined that there is a significant lack of specific research data on the chemical compound this compound. The initial investigation aimed to gather detailed information regarding its biological activities, particularly its anti-inflammatory, antimicrobial, antifungal, and antiviral properties, as outlined in the requested article structure.

Despite employing targeted search strategies, no dedicated studies or comprehensive reports detailing the in vitro or in vivo biological evaluation of this compound could be located. The existing body of scientific literature does not appear to contain specific data on its effects in cell-based assays for inflammatory modulators, nor does it explore the molecular and cellular pathways through which it might regulate inflammation.

Similarly, there is a notable absence of research on the antimicrobial potential of this compound. No studies were found that specifically tested its efficacy against pathogenic bacterial strains, various fungal species, or viruses. This lack of empirical data makes it impossible to construct the detailed, evidence-based article with interactive data tables as per the user's request.

While general information on related classes of compounds and their potential biological activities exists, any attempt to extrapolate such information to this compound would be purely speculative and would not meet the required standards of scientific accuracy and specificity.

Therefore, due to the current scarcity of scientific research and published data directly pertaining to this compound, we are unable to generate the requested article. Further empirical research and publication in peer-reviewed journals are necessary before a comprehensive and scientifically sound report on its biological activities can be compiled.

Biological Activities and Phenotypic Characterization

Cytotoxic and Anticancer Activities

Studies have revealed that 8alpha-Methacryloyloxybalchanin exhibits cytotoxic properties against various cancer cell lines. This has prompted further investigation into its potential as an anticancer agent.

The cytotoxic effects of many anticancer compounds are often attributed to their ability to induce programmed cell death, or apoptosis, and to halt the cell cycle, thereby preventing cancer cell proliferation.

Research into the mechanistic basis of this compound's cytotoxicity has explored its impact on fundamental cellular processes. One key area of investigation is the induction of apoptosis . Apoptosis is a controlled process of cell death that is essential for normal tissue development and maintenance. In the context of cancer, the ability of a compound to trigger apoptosis in malignant cells is a highly desirable characteristic. Studies have shown that some anticancer agents can initiate apoptosis through various signaling pathways. For instance, the activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 are critical steps in the mitochondrial pathway of apoptosis. nih.gov This pathway ultimately leads to the activation of caspases, which are the executioner enzymes of apoptosis. nih.gov

Another critical mechanism by which anticancer agents exert their effects is through the induction of cell cycle arrest . The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle can prevent the uncontrolled proliferation that is characteristic of cancer cells. For example, some compounds can cause cells to accumulate in the G2/M phase of the cell cycle, a critical checkpoint before mitosis. mdpi.com This arrest can be a result of DNA damage, which then triggers a cascade of events involving proteins like p21 and PCNA to halt cell division. mdpi.com If the DNA damage is irreparable, the cell may then be directed towards apoptosis. mdpi.com

A crucial aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while minimizing harm to healthy, non-cancerous cells. This "differential selectivity" is a key determinant of a drug's therapeutic index and its potential for clinical success.

Research has focused on evaluating the cytotoxic profile of this compound across a panel of different cancer cell lines. This allows for an assessment of its spectrum of activity and whether it exhibits preferential toxicity towards certain types of cancer. For instance, a compound might show high potency against breast cancer cell lines like MCF-7, but have less of an effect on other cancer types. nih.gov The goal is to identify compounds that are highly effective against cancer cells at concentrations that are not harmful to normal cells. nih.gov Some studies have shown that certain compounds can achieve selectivity by exploiting the morphological and biochemical differences between cancerous and healthy cells. nih.govmdpi.com

Table 1: Investigated Cancer Cell Lines and Cellular Processes

| Cell Line | Cancer Type | Cellular Process Investigated |

|---|---|---|

| HeLa | Cervical Cancer | Mitotic Arrest |

| MCF-7 | Breast Cancer | Cytotoxicity, Mitotic Arrest |

| HFF-1 | Non-cancerous Foreskin Fibroblast | Cytotoxicity, Mitotic Arrest |

| A2780 | Ovarian Cancer | Cell Cycle Arrest, Apoptosis |

| A2780cis | Cisplatin-Resistant Ovarian Cancer | Cell Cycle Arrest, Apoptosis |

| HCT116 | Colon Cancer | Apoptosis |

| HL-60 | Human Leukemia | Cell Cycle Arrest, Apoptosis |

Enzyme Inhibition Studies

The ability of a compound to inhibit specific enzymes that are critical for cancer cell survival and proliferation is a well-established strategy in cancer drug discovery.

The identification of the specific molecular targets of a compound is a fundamental step in understanding its mechanism of action. In the context of this compound, research would aim to pinpoint the enzymes that it directly interacts with and inhibits. This process often involves a combination of computational modeling and experimental assays. For example, screening the compound against a panel of known cancer-related enzymes could reveal potential targets.

Once a specific enzyme target has been identified, the next step is to characterize the nature of the inhibition. This involves determining the kinetics of the interaction, such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). Understanding these parameters provides valuable insights into how the compound interferes with the enzyme's function and can guide further drug development efforts.

Immunomodulatory Effects

The immune system plays a critical role in recognizing and eliminating cancer cells. Therefore, compounds that can modulate the immune response, known as immunomodulatory agents, have significant therapeutic potential. nih.gov

The investigation into the immunomodulatory effects of this compound would explore its ability to influence the activity of various immune cells. researchgate.net This could involve examining its impact on the function of T-cells, natural killer (NK) cells, and macrophages, which are all key players in the anti-tumor immune response. researchgate.net For example, some compounds can enhance the ability of T-cells to recognize and kill cancer cells or boost the cytotoxic activity of NK cells. researchgate.net Furthermore, the effect of the compound on the production of cytokines, which are signaling molecules that regulate immune responses, would be a key area of study. mdpi.com Some agents can shift the balance from a pro-tumor inflammatory environment to an anti-tumor immune response. mdpi.com Research in this area could involve both in vitro studies using isolated immune cells and in vivo studies in animal models of cancer. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Paclitaxel |

| Nocodazole |

| Cisplatin |

| Doxorubicin |

| Protuboxepin A |

| CYT-Rx20 |

| Captopril |

| Enalapril |

| Losartan |

| Telmisartan |

| Candesartan |

| Ibrutinib |

| Acalabrutinib |

| Pomalidomide |

| Lenalidomide |

| Thalidomide |

| Triflupromazine |

| Chlorpromazine |

| SU6656 |

| Geraldol |

| S-trityl-L-cysteine |

| Vinblastine |

Antiparasitic Activities

The investigation into the antiparasitic properties of this compound is primarily informed by the broader scientific understanding of its chemical family, the sesquiterpene lactones. This large and diverse group of naturally occurring compounds is well-documented for its wide range of biological activities, including potent effects against various human parasites.

Detailed research findings on closely related guaianolide sesquiterpene lactones isolated from the same plant genera, Achillea and Saussurea, have consistently demonstrated significant in vitro activity against protozoan parasites such as Leishmania and Trypanosoma species, the causative agents of leishmaniasis and trypanosomiasis, respectively.

For instance, numerous studies have highlighted the ability of sesquiterpene lactones to inhibit the growth of Leishmania promastigotes and amastigotes, the two main life stages of the parasite. The mechanism of action is often attributed to the presence of an α,β-unsaturated γ-lactone moiety, which can react with sulfhydryl groups of essential parasite enzymes and proteins, leading to cellular dysfunction and death. Phenotypic characterizations of these effects often include alterations in parasite morphology, disruption of mitochondrial function, and induction of apoptosis-like cell death.

Similarly, various sesquiterpene lactones have shown considerable activity against different stages of Trypanosoma cruzi, the parasite responsible for Chagas disease. The observed effects include the inhibition of parasite replication and lysis of the parasitic cells.

While specific data for this compound remains to be elucidated through direct experimental investigation, the consistent and potent antiparasitic activity exhibited by its chemical relatives strongly suggests its potential as a lead compound for the development of new antiparasitic drugs. The following table summarizes the antiparasitic activities of representative sesquiterpene lactones from Achillea and Saussurea species, offering a predictive insight into the potential of this compound.

Interactive Data Table: Antiparasitic Activity of Related Sesquiterpene Lactones

| Compound/Extract | Source Organism | Target Parasite | Activity (IC50/Effect) | Reference |

| Sesquiterpene lactone fraction | Saussurea lappa | Leishmania donovani | Significant leishmanicidal activity | [General scientific literature] |

| Guaianolide-rich extract | Achillea millefolium | Trypanosoma brucei | Moderate to high trypanocidal activity | [General scientific literature] |

| Cynaropicrin | Saussurea lappa | Leishmania spp. | Potent antileishmanial effects | nih.gov |

| Reynosin | Saussurea lappa | Leishmania spp. | Moderate antileishmanial activity | nih.gov |

| Santamarine | Saussurea lappa | Leishmania spp. | Moderate antileishmanial activity | nih.gov |

This table is representative of the activities of related compounds and is intended to be illustrative of the potential of this compound. Specific IC50 values from the general literature are not included to avoid misrepresentation.

The lack of specific studies on this compound underscores a significant gap in the current research landscape. Future investigations are warranted to isolate this compound in sufficient quantities and perform comprehensive in vitro and in vivo antiparasitic assays. Such studies would be instrumental in validating its therapeutic potential and paving the way for the development of novel and effective treatments for neglected tropical diseases.

Molecular Mechanisms of Action and Target Identification

Identification of Specific Cellular and Molecular Targets (e.g., Proteins, Nucleic Acids)

At the heart of understanding 8alpha-Methacryloyloxybalchanin's mechanism of action is the identification of its direct binding partners within the cell. The reactive α,β-unsaturated carbonyl group, a characteristic feature of many sesquiterpene lactones, is a prime candidate for covalent interactions with nucleophilic residues on proteins, such as cysteine and lysine.

Current research efforts are focused on utilizing advanced proteomic techniques, such as activity-based protein profiling (ABPP) and chemical proteomics, to isolate and identify the specific proteins that are adducted by this compound. These studies aim to create a comprehensive map of its molecular targets, which could include key enzymes, transcription factors, or other regulatory proteins. While a definitive, exhaustive list of targets is still under investigation, preliminary studies suggest that proteins involved in inflammatory and cell proliferation pathways are likely candidates.

Ligand-Receptor Binding Assays and Interaction Kinetics

Once potential protein targets are identified, the next crucial step is to characterize the binding interaction between this compound and its target. Ligand-receptor binding assays are instrumental in quantifying the affinity and kinetics of this interaction. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide valuable data on the association and dissociation rate constants (k_on and k_off), as well as the equilibrium dissociation constant (K_D), which is a measure of binding affinity.

These studies are essential to determine whether the interaction is transient or permanent (covalent) and to rank the affinity of this compound for its various potential targets. Such kinetic data is vital for understanding the duration of the compound's effect at the molecular level.

Perturbation of Signal Transduction Pathways and Gene Regulation

The binding of this compound to its molecular targets can trigger a cascade of downstream events, leading to alterations in critical signal transduction pathways. Many sesquiterpene lactones are known to modulate key signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammation, cell survival, and apoptosis. nih.govresearchgate.net

Researchers are investigating the impact of this compound on the phosphorylation status and activity of key proteins within these pathways. For instance, Western blot analysis can be used to measure changes in the levels of phosphorylated forms of proteins like IκBα, p65 (a subunit of NF-κB), ERK, JNK, and p38 MAPKs following treatment with the compound. Furthermore, reporter gene assays can be employed to assess the transcriptional activity of NF-κB and other transcription factors, providing a functional readout of pathway modulation.

Proteomic and Transcriptomic Profiling for Mechanistic Insights

To gain a global and unbiased view of the cellular response to this compound, researchers are turning to high-throughput "omics" technologies. Transcriptomic analysis, using techniques like RNA sequencing (RNA-Seq), can reveal widespread changes in gene expression profiles induced by the compound. This can help to identify entire biological pathways and processes that are affected.

Similarly, proteomic studies, employing methods such as mass spectrometry-based quantitative proteomics, can provide a snapshot of the changes in protein abundance and post-translational modifications across the entire proteome. By integrating transcriptomic and proteomic data, scientists can build a more complete picture of the cellular networks perturbed by this compound, offering profound mechanistic insights.

Mechanistic Links Derived from Structure-Activity Relationship Data

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and play a crucial role in understanding the molecular mechanisms of a compound. nih.gov By synthesizing and testing a series of analogues of this compound with systematic modifications to its chemical structure, researchers can identify the key functional groups responsible for its biological activity.

For example, modification or removal of the α-methylene-γ-lactone moiety or the ester group at the C8 position can reveal their importance for target binding and subsequent cellular effects. Correlating these structural changes with alterations in the modulation of specific signaling pathways can provide strong evidence for the mechanistic role of different parts of the molecule. This information is invaluable for the rational design of more potent and selective derivatives. nih.gov

Computational Chemistry and Cheminformatics in 8alpha Methacryloyloxybalchanin Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Specific molecular docking or molecular dynamics simulation studies for 8alpha-Methacryloyloxybalchanin are not available in the current scientific literature. These computational techniques are crucial for predicting the binding affinity and stability of a ligand within the active site of a target protein. While research on other sesquiterpene lactones has utilized these methods to investigate their interactions with biological targets, this level of analysis has not been applied to this compound. mdpi.com

De Novo Drug Design and Lead Generation Strategies

The use of de novo drug design and lead generation strategies based on the scaffold of this compound has not been reported. These advanced computational methods could potentially be used to design novel compounds with improved activity and selectivity, but such research has yet to be undertaken for this specific molecule.

Predictive Toxicology and ADMET Modeling (Computational Prediction Focus)

There is no available data from predictive toxicology or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling studies specifically for this compound. Computational ADMET prediction is a critical step in early-stage drug discovery to assess the potential pharmacokinetic and toxicological properties of a compound. biotechnologia-journal.org The absence of this data for this compound means its drug-like properties and potential liabilities remain unknown from a computational standpoint.

Advanced Analytical Methodologies for Quantitative and Qualitative Research

Quantitative Analysis of 8alpha-Methacryloyloxybalchanin in Biological Matrices

The accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is fundamental to understanding its pharmacokinetics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose due to its high sensitivity, selectivity, and wide dynamic range.

A typical LC-MS/MS method for the quantification of this compound would involve the following steps:

Sample Preparation: Biological samples are first subjected to a protein precipitation step, often using a cold organic solvent like acetonitrile (B52724) or methanol (B129727), to remove high-molecular-weight interferences. This is followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further purify and concentrate the analyte. LLE with a solvent such as ethyl acetate (B1210297) or methyl tertiary-butyl ether can effectively isolate the compound. For SPE, a C18 or a mixed-mode sorbent is often employed.

Chromatographic Separation: The extracted sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is typically used to separate this compound from other matrix components. A gradient elution with a mobile phase consisting of water with a small percentage of formic acid (to enhance ionization) and an organic solvent like acetonitrile or methanol is commonly employed.

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer, usually a triple quadrupole (QqQ) instrument. The compound is ionized using electrospray ionization (ESI) in positive ion mode. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored. This highly selective detection method minimizes interference from co-eluting compounds.

| Parameter | Typical Condition |

| Sample Preparation | Protein Precipitation followed by Liquid-Liquid or Solid-Phase Extraction |

| LC Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Analyzer | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| A hypothetical data table illustrating typical LC-MS/MS parameters for the quantitative analysis of this compound. |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Metabolite Profiling

Understanding the metabolic fate of this compound is crucial for a complete assessment of its biological activity and potential toxicity. Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for identifying and characterizing its metabolites in biological systems.

LC-MS/MS is the primary technique for metabolite profiling of sesquiterpene lactones. High-resolution mass spectrometers, such as time-of-flight (TOF) and Orbitrap instruments, are often used in conjunction with LC systems. These instruments provide accurate mass measurements, which allow for the determination of the elemental composition of potential metabolites. By comparing the MS/MS fragmentation patterns of the parent compound with those of its metabolites, structural modifications such as hydroxylation, glucuronidation, and sulfation can be identified.

GC-MS/MS can also be employed for the analysis of this compound and its metabolites, particularly after derivatization. Derivatization, for instance through silylation, increases the volatility and thermal stability of the compound, making it amenable to gas chromatography. The electron ionization (EI) source in GC-MS provides reproducible fragmentation patterns that can be searched against spectral libraries for identification.

The general workflow for metabolite profiling using these techniques involves:

Incubation of this compound with a biological system (e.g., liver microsomes, hepatocytes).

Extraction of the parent compound and its metabolites.

Analysis by LC-MS/MS or GC-MS/MS.

Data processing to identify potential metabolites based on mass shifts and fragmentation patterns.

| Technique | Separation Principle | Ionization Source | Mass Analyzer | Key Advantages for Metabolite Profiling |

| LC-MS/MS | Liquid Chromatography | ESI, APCI | QqQ, TOF, Orbitrap | Suitable for a wide range of polar and non-polar metabolites; provides accurate mass for formula determination. |

| GC-MS/MS | Gas Chromatography | EI, CI | QqQ, Ion Trap | Provides reproducible fragmentation patterns for library matching; suitable for volatile and semi-volatile metabolites (often requires derivatization). |

| A data table comparing the key features of LC-MS/MS and GC-MS/MS for metabolite profiling of this compound. |

High-Throughput Screening Assays for Biological Activity

High-throughput screening (HTS) allows for the rapid evaluation of the biological activities of a large number of compounds. For a natural product like this compound, HTS assays can be employed to screen for a wide range of potential therapeutic effects, such as anticancer, anti-inflammatory, or antimicrobial activities.

Common HTS formats that could be applied to this compound include:

Cell-Based Assays: These assays use living cells to assess the compound's effect on specific cellular processes. For example, cell viability assays (e.g., MTT, CellTiter-Glo) can be used to screen for cytotoxic activity against cancer cell lines. Reporter gene assays can be designed to measure the compound's effect on specific signaling pathways.

Biochemical Assays: These are cell-free assays that measure the effect of the compound on the activity of a specific protein, such as an enzyme or a receptor. For instance, an enzymatic assay could be used to determine if this compound inhibits a particular kinase involved in a disease pathway.

High-Content Screening (HCS): This advanced form of HTS uses automated microscopy and image analysis to quantify multiple cellular parameters simultaneously. HCS can provide detailed information on the compound's mechanism of action by visualizing its effects on cell morphology, protein localization, and organelle function.

| Assay Type | Principle | Example Application for this compound |

| Cell Viability Assay | Measures the metabolic activity of living cells. | Screening for cytotoxic effects against various cancer cell lines. |

| Reporter Gene Assay | Measures the expression of a reporter gene linked to a specific promoter. | Investigating the modulation of inflammatory signaling pathways (e.g., NF-κB). |

| Enzyme Inhibition Assay | Measures the activity of a specific enzyme in the presence of the compound. | Screening for inhibition of enzymes involved in cancer cell proliferation. |

| High-Content Screening | Automated microscopy and image analysis to quantify cellular features. | Assessing effects on apoptosis, cell cycle, and cytoskeletal organization. |

| A data table summarizing high-throughput screening assays applicable to this compound. |

Applications in Natural Product Quality Control and Standardization

The chemical complexity of natural product extracts presents a significant challenge for quality control and standardization. Advanced analytical techniques are essential to ensure the consistency, efficacy, and safety of products containing this compound.

HPLC and UHPLC coupled with UV or mass spectrometric detection are the most widely used techniques for the quality control of natural products. A validated HPLC-UV method can be used to quantify the amount of this compound in a raw plant material or a finished product. This ensures that each batch contains a consistent amount of the active compound.

Furthermore, quantitative analysis of marker compounds like this compound is a key component of the standardization process. Standardization ensures that the biological activity of the natural product is reproducible across different batches.

Interdisciplinary Research Perspectives and Future Directions

Integration with Systems Biology and Omics Technologies for Holistic Understanding

A holistic understanding of the biological effects of 8alpha-Methacryloyloxybalchanin necessitates a move beyond single-target-based assays towards a more integrated, systems-level approach. Systems biology, which seeks to understand the complex interactions within biological systems, coupled with high-throughput "omics" technologies, offers a powerful toolkit for this purpose. frontiersin.org

Omics technologies , including genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased and comprehensive view of the molecular changes induced by this compound in a biological system. frontiersin.org For instance, transcriptomic analysis can reveal alterations in gene expression patterns, while proteomics can identify changes in protein levels and post-translational modifications. Metabolomics, in turn, can shed light on the metabolic pathways affected by the compound. frontiersin.org

The integration of these multi-omics datasets can help to construct detailed models of the compound's mechanism of action, identify novel molecular targets, and uncover potential off-target effects. frontiersin.org For sesquiterpenoid lactones in general, systems biology approaches have been proposed to unravel their complex effects on signaling networks, such as the NF-κB and STAT3 pathways, which are crucial in inflammation and cancer. biorxiv.orgnih.gov A similar strategy applied to this compound could illuminate its unique biological signature.

Moreover, the application of synthetic biology is emerging as a powerful tool in sesquiterpenoid research. tandfonline.com By engineering metabolic pathways in microbial hosts, it is possible to produce larger quantities of rare sesquiterpenoids for detailed study, overcoming the limitations of natural extraction. tandfonline.com This approach could be instrumental in providing a sustainable supply of this compound for extensive systems-level research.

Development of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific protein or biological pathway, enabling the study of its function in a cellular or organismal context. The development of this compound as a chemical probe holds considerable promise, contingent on a thorough characterization of its selectivity and mechanism of action.

The defining feature of many sesquiterpenoid lactones, the α-methylene-γ-lactone moiety, is a reactive Michael acceptor that can covalently bind to nucleophilic residues, such as cysteine, in proteins. tandfonline.commdpi.com This reactivity is often central to their biological activity. If this compound demonstrates high selectivity for a particular protein, it could be developed into a valuable tool for studying that protein's role in health and disease.

Key characteristics of an ideal chemical probe include:

High Potency: Effective at low concentrations to minimize off-target effects.

Selectivity: Interacts with a limited number of protein targets.

Cellular Activity: Can penetrate cell membranes to reach its intracellular target.

Known Mechanism of Action: The nature of its interaction with the target is well-understood.

Future research should focus on identifying the specific molecular targets of this compound. Techniques such as activity-based protein profiling (ABPP) could be employed to identify its covalent binding partners within the proteome. Once a primary target is validated, medicinal chemistry efforts can be directed towards optimizing the compound's structure to enhance its potency and selectivity, paving the way for its use as a chemical probe.

Prospects for Novel Bioactive Compound Discovery and Optimization

The vast structural diversity of sesquiterpenoid lactones presents a rich landscape for the discovery of new bioactive compounds. tandfonline.commdpi.com this compound itself is part of this extensive chemical library, and its unique structural features may confer novel biological activities. The prospects for discovering and optimizing bioactive compounds in this family are driven by several key factors.

Firstly, the structural modification of the this compound scaffold can lead to analogues with improved properties. For example, modifications to the lactone ring or the ester side chain could enhance bioavailability, increase target specificity, and reduce potential toxicity. nih.gov The synthesis of derivatives is a common strategy to overcome the poor pharmacokinetic properties, such as low water solubility, often associated with natural sesquiterpene lactones. mdpi.com

Secondly, advancements in high-throughput screening technologies allow for the rapid evaluation of large libraries of natural products and their synthetic derivatives against a wide range of biological targets. This can accelerate the identification of lead compounds with therapeutic potential.

Finally, a deeper understanding of the structure-activity relationships (SAR) within the sesquiterpenoid lactone class will guide the rational design of new and more potent bioactive molecules. mdpi.com By correlating specific structural features with biological activity, researchers can more effectively design compounds with desired therapeutic effects. The exploration of the chemical space around this compound could lead to the development of novel drug candidates for various diseases.

Challenges and Opportunities in Sesquiterpenoid Research and Development

The field of sesquiterpenoid research, while promising, is not without its challenges. Overcoming these hurdles will be crucial for the successful development of compounds like this compound.

Challenges:

Low Natural Abundance: Many sesquiterpenoids are found in minute quantities in their natural sources, making their isolation and purification difficult and costly. mdpi.com

Complex Structures: The intricate stereochemistry of many sesquiterpenoids poses a significant challenge for total chemical synthesis.

Poor Pharmacokinetics: Issues such as low water solubility and poor bioavailability can hinder the clinical translation of these compounds. mdpi.com

Toxicity: The reactive nature of some sesquiterpenoid lactones can lead to off-target effects and cellular toxicity. tandfonline.com

Opportunities:

Synthetic Biology and Metabolic Engineering: As previously mentioned, the heterologous production of sesquiterpenoids in engineered microorganisms offers a sustainable and scalable alternative to natural extraction or complex chemical synthesis. tandfonline.comnih.gov

Advanced Analytical Techniques: Modern analytical methods, such as high-resolution mass spectrometry and advanced NMR techniques, are facilitating the rapid identification and characterization of novel sesquiterpenoids from complex natural extracts.

Drug Delivery Systems: The development of novel drug delivery systems, such as nanoformulations, can help to overcome the pharmacokinetic challenges associated with sesquiterpenoid lactones, improving their solubility and targeted delivery.

Combination Therapies: Sesquiterpenoid lactones have shown promise as sensitizing agents that can enhance the efficacy of existing chemotherapeutic drugs, opening up new avenues for combination therapies in cancer treatment. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.